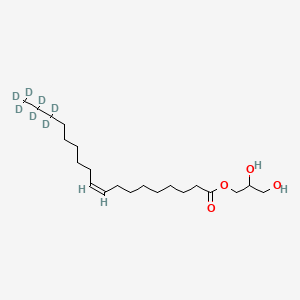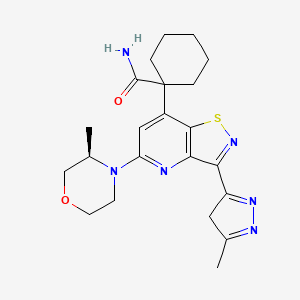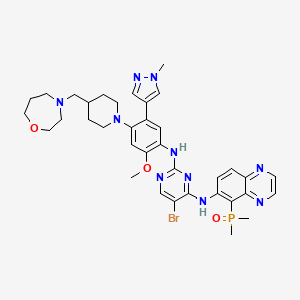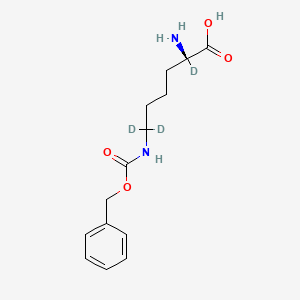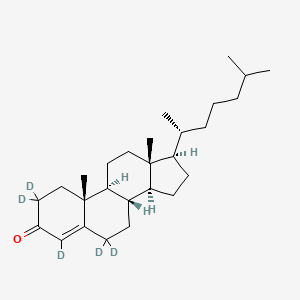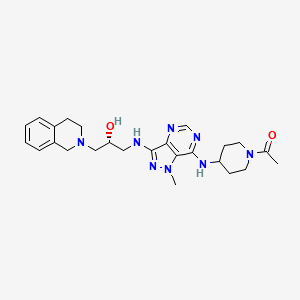
DOTA Zoledronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DOTA Zoledronato, también conocido como ácido zoledrónico conjugado con ácido 1,4,7,10-tetraazaciclododecano-1,4,7,10-tetraacético, es un compuesto novedoso que combina las propiedades del ácido zoledrónico y el DOTA. El ácido zoledrónico es un bisfosfonato que contiene nitrógeno utilizado principalmente para tratar enfermedades óseas, mientras que el DOTA es un quelante que forma complejos estables con varios radiometales. La combinación de estos dos componentes convierte al DOTA Zoledronato en un candidato prometedor para el diagnóstico y la terapia de metástasis óseas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del DOTA Zoledronato implica la quelación del cloruro de galio-68 producido por el generador con DOTA-zoledronato en un tampón de acetato a temperaturas elevadas. Esto es seguido por la purificación por cartucho . El proceso de radiomarcado y los métodos de purificación se han optimizado para mejorar el rendimiento y la pureza del compuesto .
Métodos de Producción Industrial
La producción industrial del DOTA Zoledronato requiere medidas estrictas de control de calidad para garantizar la consistencia y la seguridad del producto final. El proceso implica procedimientos automatizados de radiomarcado, el uso de reactores de vidrio recubiertos y una combinación de métodos confiables de cromatografía de capa fina radioactiva (TLC) y cromatografía líquida de alta presión (HPLC) para la identificación y purificación .
Análisis De Reacciones Químicas
Tipos de Reacciones
El DOTA Zoledronato experimenta varias reacciones químicas, incluida la quelación, el radiomarcado y la purificación. La reacción principal involucra la quelación del cloruro de galio-68 con DOTA-zoledronato .
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en la síntesis de DOTA Zoledronato incluyen cloruro de galio-68, tampón de acetato y DOTA-zoledronato. Las condiciones de reacción normalmente implican temperaturas elevadas y purificación por cartucho .
Principales Productos Formados
El principal producto formado a partir de la síntesis de DOTA Zoledronato es el compuesto radiomarcado, que se utiliza para fines de imagen y terapéuticos .
Aplicaciones Científicas De Investigación
DOTA Zoledronato tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Algunas de sus aplicaciones notables incluyen:
Mecanismo De Acción
DOTA Zoledronato ejerce sus efectos mediante la inhibición de la resorción ósea mediada por osteoclastos. El ácido zoledrónico, el componente activo, se une a la hidroxiapatita en el hueso e inhibe la actividad de los osteoclastos, reduciendo así la resorción ósea y la renovación . El componente DOTA permite la quelación de radiometales, lo que permite que el compuesto se utilice para fines de imagen y terapéuticos .
Comparación Con Compuestos Similares
DOTA Zoledronato es único en su combinación de ácido zoledrónico y DOTA, lo que permite aplicaciones terapéuticas y de diagnóstico. Compuestos similares incluyen:
DOTA-Pamidronato: Otro bisfosfonato conjugado con DOTA, utilizado para fines de imagen y terapéuticos similares.
BPAMD: Un bisfosfonato combinado con un quelante, utilizado para técnicas de medicina nuclear.
DOTA-α-H-bisfosfonato: Un conjugado DOTA conocido con estructura y aplicaciones similares.
DOTA Zoledronato destaca por su alta acumulación en el hueso, su rápida depuración renal y su prometedora farmacocinética, lo que lo convierte en un agente eficaz para dirigirse a las metástasis óseas .
Propiedades
Fórmula molecular |
C23H41N7O14P2 |
|---|---|
Peso molecular |
701.6 g/mol |
Nombre IUPAC |
2-[4,7-bis(carboxymethyl)-10-[2-[2-[1-(2-hydroxy-2,2-diphosphonoethyl)imidazol-4-yl]ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C23H41N7O14P2/c31-19(24-2-1-18-11-30(17-25-18)16-23(38,45(39,40)41)46(42,43)44)12-26-3-5-27(13-20(32)33)7-9-29(15-22(36)37)10-8-28(6-4-26)14-21(34)35/h11,17,38H,1-10,12-16H2,(H,24,31)(H,32,33)(H,34,35)(H,36,37)(H2,39,40,41)(H2,42,43,44) |
Clave InChI |
BRTYHOUKEJCOEE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN(CCN(CCN1CC(=O)NCCC2=CN(C=N2)CC(O)(P(=O)(O)O)P(=O)(O)O)CC(=O)O)CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


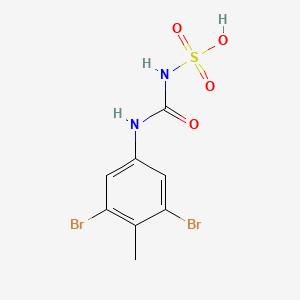
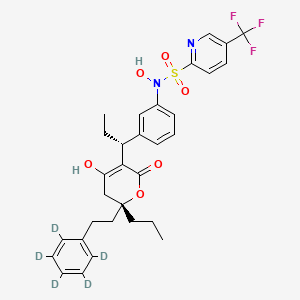
![(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12413266.png)
